2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxylic acid hydrate
Overview
Description
“2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxylic acid hydrate” is a chemical compound with the molecular formula C9H8ClNO2.H2O . It is provided to early discovery researchers as part of a collection of unique chemicals . The product is sold in solid form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(O)C1=C(Cl)N=C(CCC2)C2=C1.O
. This indicates the presence of a carboxylic acid group, a chloro group, and a cyclopenta[b]pyridine ring in the molecule. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 215.64 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the resources.Scientific Research Applications
Synthesis and Chemical Characterization
2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxylic acid hydrate has been a subject of interest due to its role in the synthesis of complex organic molecules. For instance, it has been utilized in the preparation of 6,7-Dihydro-5H-cyclopenteno[b]pyridine through a series of reactions including acetylation, cyclization, and chlorination, showing an overall yield of about 61% (Zhao Xin-qi, 2007). Moreover, its derivatives are pivotal in creating novel insecticides, highlighting its importance in synthesizing agrochemicals (Niu Wen-bo, 2011).
Applications in Pharmaceutical Research
The compound's relevance extends to pharmaceutical research, particularly in the synthesis of fourth-generation Cefpirome, a cephalosporin antibiotic. Its versatile applications include acting as a side-chain in Cefpirome production, demonstrating its utility in creating advanced medical treatments (Fu Chun, 2007). This showcases the compound's critical role in developing novel pharmaceuticals, further emphasizing its scientific importance.
Material Science and Crystallography
In the realm of material science and crystallography, 2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxylic acid hydrate contributes to the understanding of molecular structures through X-ray crystallography. For example, studies have revealed the synthesis and crystal structure determination of related compounds, providing insight into their molecular configurations and potential applications in materials science (A. Moustafa & A. S. Girgis, 2007).
Safety And Hazards
properties
IUPAC Name |
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2.H2O/c10-8-6(9(12)13)4-5-2-1-3-7(5)11-8;/h4H,1-3H2,(H,12,13);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOHVRDRUOMPFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)Cl)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxylic acid hydrate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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